molecular formula C31H26N2O4 B8185881 (R)-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester

(R)-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester

Cat. No.: B8185881
M. Wt: 490.5 g/mol
InChI Key: OPMAUHRCSZDMHG-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a trityl-protected amine, and a methyl ester functional group. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps:

    Formation of the Phthalimide Group: The initial step often involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide group.

    Introduction of the Trityl-Protected Amine: The next step involves the protection of the amine group with a trityl (triphenylmethyl) group. This is usually achieved by reacting the amine with trityl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trityl-protected amine group.

    Reduction: Reduction reactions can target the phthalimide group, potentially converting it to a phthalamide or phthalic acid derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution at the ester group.

Major Products

    Oxidation: Products may include oxidized derivatives of the trityl-protected amine.

    Reduction: Reduced forms of the phthalimide group.

    Substitution: Various esters, amides, or thioesters depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Protecting Groups: The trityl group is a common protecting group in organic synthesis, making this compound useful in multi-step synthetic routes.

Biology

    Bioconjugation: The compound can be used to link biomolecules through its reactive ester group.

    Prodrug Development: Its ester group can be hydrolyzed in vivo to release active drugs.

Medicine

    Drug Design: The compound’s structure can be modified to develop new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents due to its unique structural features.

Industry

    Material Science:

    Catalysis: The compound could be used as a ligand in catalytic processes.

Mechanism of Action

The mechanism of action of ®-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-(trityl-amino)-propionic acid methyl ester depends on its specific application. In bioconjugation, the ester group reacts with nucleophiles to form stable covalent bonds. In drug design, the compound’s structure can interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phthaloyl-L-glutamic acid methyl ester: Similar in having a phthalimide group and an ester functional group.

    Trityl-protected amino acids: Share the trityl-protected amine group.

Uniqueness

    Structural Complexity: The combination of a phthalimide group, a trityl-protected amine, and a methyl ester in one molecule is unique.

    Versatility: The compound’s multiple reactive sites make it versatile for various synthetic and biological applications.

Properties

IUPAC Name

methyl (2R)-3-(1,3-dioxoisoindol-2-yl)-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-37-30(36)27(21-33-28(34)25-19-11-12-20-26(25)29(33)35)32-31(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20,27,32H,21H2,1H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAUHRCSZDMHG-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.